

Sceleratine N-oxide as a pyrrolizidine alkaloid N-oxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sceleratine N-oxide*

Cat. No.: *B15146759*

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Sceleratine N-oxide: A Technical Guide for Researchers

An In-depth Examination of a Pyrrolizidine Alkaloid N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Sceleratine N-oxide**, a pyrrolizidine alkaloid N-oxide (PANO) found in plants of the Senecio genus. While specific toxicological and mechanistic data for this compound are limited in publicly available literature, this document consolidates the existing information and provides a framework for its study based on the broader understanding of PANOs.

Introduction

Sceleratine N-oxide is a naturally occurring tertiary amine N-oxide of the pyrrolizidine alkaloid class.^{[1][2]} These compounds are widespread in the plant kingdom and are known for their potential toxicity.^[1] PANOs are generally considered to be less toxic than their parent pyrrolizidine alkaloids (PAs). However, they can be reduced to the corresponding PA in the gut and liver, which can then be metabolized by cytochrome P450 enzymes to highly reactive pyrrolic esters.^[1] These reactive metabolites are capable of forming adducts with DNA and

proteins, leading to hepatotoxicity and potential carcinogenicity.^[1] The hazard classification of **Sceleratine N-oxide** as acutely toxic indicates its significant potential for harm.

Physicochemical Properties

A summary of the known physicochemical properties of **Sceleratine N-oxide** is presented in Table 1. This information is crucial for its handling, formulation, and analytical characterization.

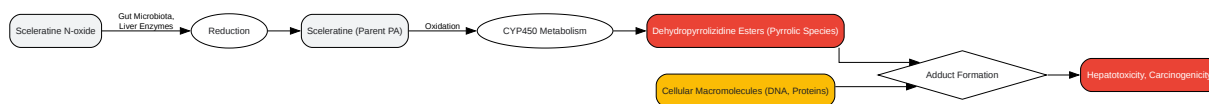
Property	Value	Reference
CAS Number	103184-92-5	--INVALID-LINK--
Molecular Formula	C18H27NO8	--INVALID-LINK--
Molecular Weight	385.41 g/mol	--INVALID-LINK--
Physical Form	Solid	--INVALID-LINK--
Storage Temperature	2-8 °C	--INVALID-LINK--

Toxicological Profile

While specific LD50 and IC50 values for **Sceleratine N-oxide** are not readily available in the scientific literature, its hazard classification provides a clear indication of its high acute toxicity.

Hazard Statement	Classification
H300	Fatal if swallowed
H310	Fatal in contact with skin
H330	Fatal if inhaled

The primary mechanism of toxicity for PANOs involves their metabolic activation to reactive pyrrolic species, as depicted in the signaling pathway below.



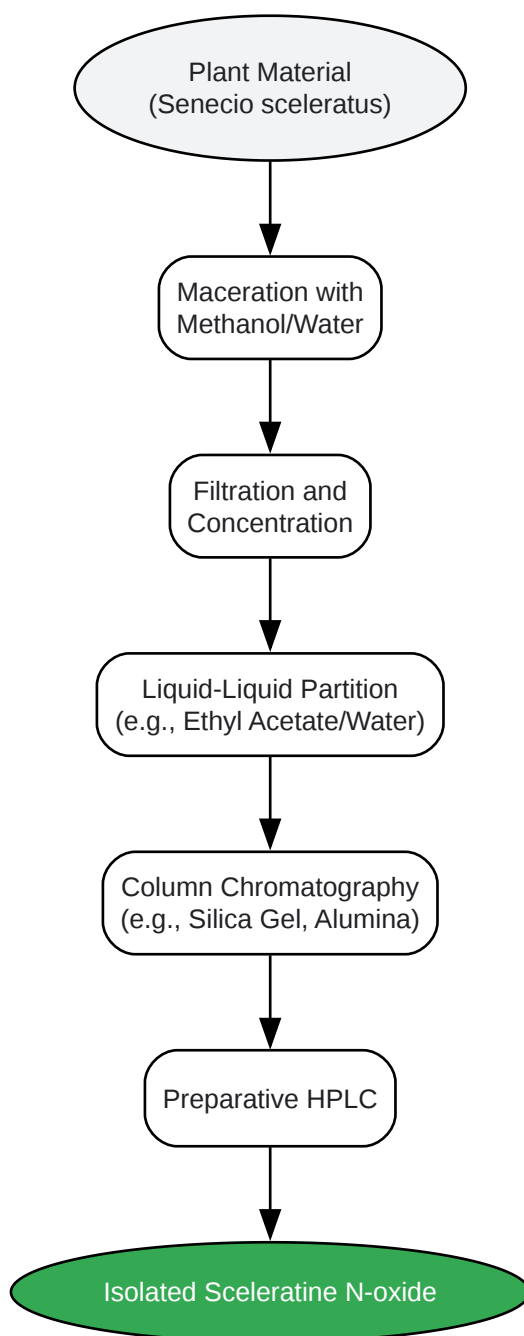
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Bioactivation pathway of **Sceleratine N-oxide**.

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and toxicological assessment of **Sceleratine N-oxide** are not specifically published. However, based on established methods for other pyrrolizidine alkaloid N-oxides, the following protocols can be adapted.

Isolation of Sceleratine N-oxide from *Senecio sceleratus*



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General workflow for the isolation of **Sceleratine N-oxide**.

Methodology:

- Extraction: Dried and powdered plant material is macerated with an appropriate solvent system, typically a mixture of methanol and water, to extract the alkaloids.

- **Acid-Base Partitioning:** The crude extract is subjected to acid-base partitioning to separate the alkaloids from other plant constituents. The extract is acidified to protonate the alkaloids, making them water-soluble. The aqueous layer is then washed with a non-polar solvent to remove impurities. The pH of the aqueous layer is then raised to deprotonate the alkaloids, which are subsequently extracted into an organic solvent.
- **Chromatographic Purification:** The crude alkaloid fraction is purified using column chromatography on silica gel or alumina, followed by preparative high-performance liquid chromatography (HPLC) to yield pure **Sceleratine N-oxide**.

Characterization of Sceleratine N-oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **^1H and ^{13}C NMR:** NMR spectroscopy is essential for the structural elucidation of **Sceleratine N-oxide**. The chemical shifts and coupling constants of the protons and carbons in the pyrrolizidine core and the necic acid moiety provide detailed structural information.
- **2D NMR (COSY, HSQC, HMBC):** Two-dimensional NMR experiments are used to establish the connectivity between protons and carbons, confirming the overall structure.

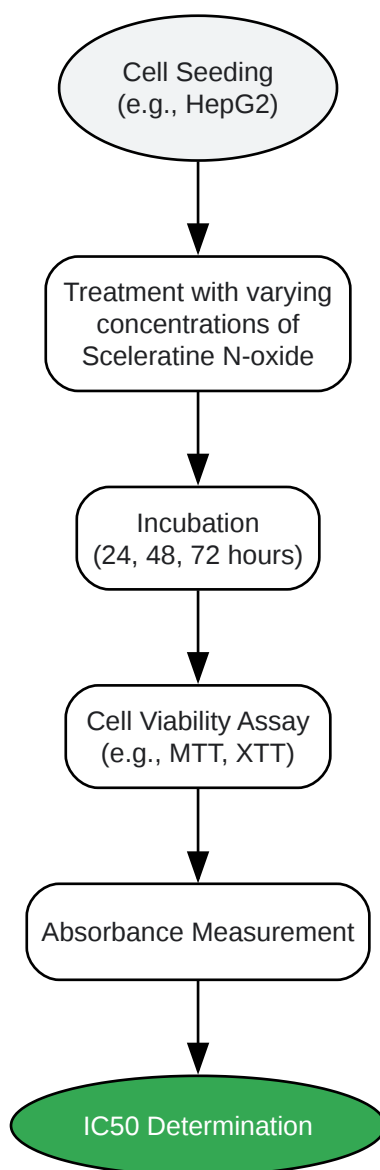
Mass Spectrometry (MS):

- **High-Resolution Mass Spectrometry (HRMS):** HRMS is used to determine the exact mass of the molecule and confirm its elemental composition.
- **Tandem Mass Spectrometry (MS/MS):** MS/MS experiments are employed to study the fragmentation pattern of **Sceleratine N-oxide**, which can aid in its identification and structural characterization.

High-Performance Liquid Chromatography (HPLC):

- **Analytical HPLC:** A validated HPLC method with a suitable column (e.g., C18) and mobile phase is used to determine the purity of the isolated **Sceleratine N-oxide**.

In Vitro Cytotoxicity Assay



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Workflow for determining the in vitro cytotoxicity of **Sceleratine N-oxide**.

Methodology:

- Cell Culture: A suitable cell line, such as the human liver cancer cell line HepG2, is cultured under standard conditions.
- Treatment: Cells are treated with a range of concentrations of **Sceleratine N-oxide** for various time points (e.g., 24, 48, and 72 hours).

- **Viability Assay:** Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
- **Data Analysis:** The absorbance is measured, and the concentration of **Sceleratine N-oxide** that inhibits cell growth by 50% (IC50) is calculated.

Conclusion

Sceleratine N-oxide is a pyrrolizidine alkaloid N-oxide with significant toxic potential. While specific data on its biological activity and mechanism of action are scarce, the information presented in this guide provides a foundation for researchers to undertake further investigation. The provided experimental frameworks, adapted from established methods for related compounds, offer a starting point for the isolation, characterization, and toxicological evaluation of this compound. Given its high acute toxicity, appropriate safety precautions are paramount when handling **Sceleratine N-oxide**. Further research is warranted to fully elucidate its toxicological profile and the signaling pathways it may modulate.

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References

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- To cite this document: BenchChem. [Sceleratine N-oxide as a pyrrolizidine alkaloid N-oxide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15146759#sceleratine-n-oxide-as-a-pyrrolizidine-alkaloid-n-oxide]

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